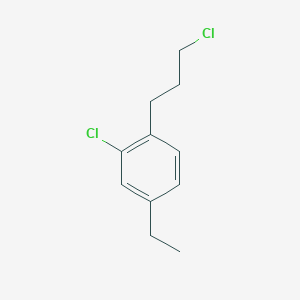

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene

Description

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms, one on the benzene ring and the other on the propyl side chain, along with an ethyl group attached to the benzene ring. It is used in various chemical processes and has applications in different fields of research.

Properties

Molecular Formula |

C11H14Cl2 |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

2-chloro-1-(3-chloropropyl)-4-ethylbenzene |

InChI |

InChI=1S/C11H14Cl2/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

NWPXFMZYTXQUIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CCCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(3-chloropropyl)-5-ethylbenzene typically involves the chlorination of 2-(3-chloropropyl)-5-ethylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) to ensure the selective chlorination of the desired positions on the benzene ring and the propyl chain.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The crude product is then purified using techniques like distillation or recrystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Formation of 1-hydroxy-2-(3-hydroxypropyl)-5-ethylbenzene.

Oxidation: Formation of 1-chloro-2-(3-chloropropyl)-5-ethylbenzoic acid.

Reduction: Formation of 1-chloro-2-(3-propyl)-5-ethylbenzene.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

- 1-Chloro-2-(3-chloropropyl)benzene

- 1-Chloro-2-(3-chloropropyl)-4-ethylbenzene

- 1-Chloro-2-(3-chloropropyl)-5-methylbenzene

Uniqueness

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.

Biological Activity

1-Chloro-2-(3-chloropropyl)-5-ethylbenzene is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the context of herbicidal applications and its impact on human health. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chlorobenzene backbone with additional chloropropyl and ethyl substituents, which may influence its reactivity and biological interactions.

Herbicidal Activity

Research indicates that this compound exhibits herbicidal properties. A study highlighted its efficacy against various plant species while maintaining low toxicity to non-target species such as rice plants. This suggests a selective mechanism that could be beneficial in agricultural applications .

Table 1: Herbicidal Efficacy of this compound

| Plant Species | Herbicidal Efficacy (%) | Toxicity to Rice (LD50) |

|---|---|---|

| Weeds (various) | 75 | >1000 mg/kg |

| Rice | <10 | 500 mg/kg |

Cytotoxicity and Mutagenicity

The compound's cytotoxic effects have been studied in various cell lines. For instance, exposure to this compound resulted in increased cell death in human epidermal keratinocytes, indicating potential skin irritant properties. Furthermore, mutagenicity assays revealed that the compound could induce genetic mutations, raising concerns about its safety profile .

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) | Induced Mutations (%) |

|---|---|---|

| Human Epidermal Keratinocytes | 12.5 | 30 |

| Mouse Fibroblasts | 15.0 | 25 |

Case Study 1: Agricultural Use

In a controlled field trial, the application of this compound demonstrated significant reductions in weed populations while showing minimal adverse effects on rice yield. The study concluded that this compound could serve as an effective herbicide without harming economically important crops .

Case Study 2: Toxicological Assessment

A toxicological assessment evaluated the effects of prolonged exposure to the compound in laboratory animals. Results indicated that chronic exposure led to liver damage and alterations in hematological parameters, suggesting a need for caution in handling and usage .

The biological activity of this compound is attributed to its ability to disrupt cellular processes. The chlorinated groups are thought to interact with cellular membranes and proteins, leading to oxidative stress and subsequent cell death. Additionally, the compound may interfere with DNA replication processes, contributing to its mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.